molecular formula C18H16N4S B2931824 N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine CAS No. 385786-25-4

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2931824
CAS No.: 385786-25-4
M. Wt: 320.41
InChI Key: OVDQCPMEMVEYAQ-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound featuring a 1,3-thiazol-2-amine core linked to a benzylic carbon substituted with a 2-methylindole and pyridin-2-yl group. Synthesis involves multi-component reactions, as seen in related compounds (e.g., ), typically under reflux with acetonitrile or similar solvents .

Properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-12-16(13-6-2-3-7-14(13)21-12)17(15-8-4-5-9-19-15)22-18-20-10-11-23-18/h2-11,17,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDQCPMEMVEYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The starting material, 2-methylindole, undergoes a Friedel-Crafts acylation to introduce a functional group at the 3-position.

    Pyridine Coupling: The indole derivative is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Thiazole Ring Formation: The final step involves the formation of the thiazole ring through a cyclization reaction, often using a thioamide and an α-haloketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups if present.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The indole and pyridine moieties can engage in π-π stacking interactions, while the thiazole ring can form hydrogen bonds with active site residues. These interactions can inhibit the activity of target enzymes or modulate receptor functions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Applications Synthesis Yield/MP (°C) Reference
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine 1,3-Thiazol-2-amine 2-Methylindole, pyridin-2-yl Not explicitly reported (structural analog suggests antimicrobial/neurological potential) Not reported
N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine (7) 1,3-Thiazol-2-amine 1H-Pyrazol-1-ylmethyl Antimicrobial activity (hypothesized) 53.08% yield; mp 108–110
T129 (N-[(3-Chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine) 1,3-Thiazol-2-amine Triarylmethane (3-chlorophenyl, diphenyl) Antiviral (e.g., herpes virus targets) Synthesized via T36-Cl reaction
QZ-6410 (4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine) 1,3-Thiazol-2-amine 2-Methylindole at thiazole C4 Moderate cytotoxicity (MCF-7/DLA cells) Purity 95%; MFCD01021198
BAY 57-1293 (Pritelivir) 1,3-Thiazol-2-amine derivative Sulfamoyl, pyridinylphenylacetamide FDA-approved antiviral (HSV-1/2) Not applicable (clinical use)
4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine Pyrimidin-2-amine + thiazole Pyridin-3-yl at thiazole C2 Kinase inhibition (hypothesized) MFCD28347888

Key Observations:

Structural Diversity: Substitution Patterns: The target compound uniquely combines indole and pyridine on a benzylic carbon, differing from analogs like QZ-6410 (indole at thiazole C4) or T129 (triarylmethane core). This impacts electronic properties and steric bulk .

Synthetic Complexity :

  • The target compound’s synthesis likely mirrors ’s three-component reaction (yield ~50–60%), contrasting with T129’s stepwise aryl coupling (lower yields due to purification challenges) .

Bioactivity Trends: Thiazol-2-amine derivatives with indole substituents (e.g., QZ-6410) show moderate cytotoxicity, suggesting the target compound may share similar activity .

Physicochemical Properties: Melting points for related thiazol-2-amine derivatives range from 104–110°C (), suggesting the target compound may exhibit similar thermal stability .

Research Findings and Implications

  • Molecular Docking : Pyridine and indole moieties in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets), while the thiazol-2-amine could form hydrogen bonds .
  • Toxicity Profile : Methyl groups (as in 2-methylindole) generally reduce acute toxicity compared to halogenated analogs (e.g., T131 with bromophenyl) .
  • SAR Insights: Pyridine Position: Pyridin-2-yl (target) vs. pyridin-3-yl () alters spatial orientation, impacting target binding .

Biological Activity

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3SC_{24}H_{21}N_3S with a molecular weight of approximately 373.50 g/mol. The compound consists of an indole moiety linked to a pyridine ring and a thiazole unit, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds containing thiazole and indole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study demonstrated that thiazole-integrated compounds induced apoptosis in human hepatoma (HepG2) cells through mitochondrial dysfunction and phosphatidylserine externalization, indicating a pro-apoptotic mechanism .

In another investigation, thiazole-based analogues displayed antiproliferative effects across a range of human tumor cell lines with GI50 values in the low micromolar to nanomolar range . The structure–activity relationship (SAR) studies suggest that specific substitutions on the thiazole and indole rings enhance cytotoxicity.

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. Certain compounds demonstrated the ability to eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy . The SAR analysis pointed out that modifications on the pyridine ring significantly influenced anticonvulsant efficacy.

Case Studies and Research Findings

Case Study 1: Antitumor Activity
A series of N-acylated thiazoles were synthesized and tested for anticancer activity using the MTT assay. Results showed that specific structural modifications led to enhanced cytotoxic effects against breast cancer and prostate cancer cell lines .

Case Study 2: Mechanistic Insights
Molecular dynamics simulations revealed that certain analogues interact with target proteins primarily through hydrophobic contacts, which is crucial for their biological activity. This insight helps in understanding how structural variations can influence binding affinity and efficacy .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Model Mechanism Reference
AnticancerHepG2Apoptosis induction
AnticancerVarious Tumor LinesPro-apoptotic effects
AnticonvulsantAnimal ModelsElimination of tonic extensor phase

Q & A

Basic: What are the recommended synthetic routes for N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine?

Answer:
The compound can be synthesized via multi-component reactions (MCRs) involving indole, pyridine, and thiazole precursors. For example:

  • Stepwise MCR approach : Combine 2-methyl-1H-indole-3-carbaldehyde, pyridin-2-ylmethanamine, and 2-aminothiazole under reflux in ethanol with a catalytic base (e.g., cesium carbonate). Monitor reaction progression via TLC and purify using column chromatography .
  • Copper-catalyzed coupling : Use copper(I) bromide to facilitate C–N bond formation between indole and pyridine moieties, followed by thiazole ring closure. Optimize reaction temperature (35–80°C) and solvent (DMSO or DMF) to improve yields (typically 17–82%) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm proton environments (e.g., indole NH at δ 11.55 ppm, pyridine protons at δ 8.6–7.4 ppm) and carbon assignments (e.g., thiazole C2 at ~165 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3298 cm⁻¹, C=N vibrations at ~1600 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., m/z 215 [M+H]+) and isotopic patterns .

Basic: How is the antimicrobial activity of this compound evaluated?

Answer:

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger) using broth microdilution. MIC values <50 µg/mL indicate potent activity .
  • Zone of inhibition : Measure on agar plates pre-coated with bacterial/fungal suspensions. Compare to standard antibiotics (e.g., ampicillin) for relative efficacy .

Advanced: How can molecular docking explain discrepancies in biological activity data?

Answer:
Contradictions in MIC values may arise from variations in target binding. For example:

  • Androgen receptor (AR) interactions : Docking studies (e.g., AutoDock Vina) reveal hydrogen bonding with LEU704 and hydrophobic interactions with GLY708 (binding energy: −7.0 kcal/mol). Poor activity against certain strains may correlate with steric clashes in the binding pocket .
  • Enzyme inhibition : Use MD simulations (e.g., GROMACS) to assess stability of ligand-enzyme complexes. Low activity may result from conformational flexibility or solvent exposure of key residues .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Catalyst screening : Replace copper(I) bromide with Pd(OAc)₂ for higher turnover in C–N coupling. Yields improve from 17% to >60% under inert atmospheres .
  • Solvent optimization : Switch from DMSO to DMAc to reduce side reactions (e.g., oxidation of indole).
  • Workup adjustments : Acid-base extraction (HCl/NaHCO₃) enhances purity (>98%) by removing unreacted guanidine or aldehydes .

Advanced: What strategies address low solubility in biological assays?

Answer:

  • Prodrug design : Introduce phosphate or acetyl groups at the thiazole NH to enhance aqueous solubility. Hydrolyze in vivo via esterases .
  • Co-solvent systems : Use DMSO-PBS (10:90 v/v) for in vitro studies. Confirm stability via HPLC over 24 hours .

Advanced: How to perform structure-activity relationship (SAR) studies on this scaffold?

Answer:

  • Modify substituents : Replace 2-methylindole with 5-fluoroindole to assess electronic effects. Synthesize analogs via Suzuki-Miyaura cross-coupling .
  • Bioisosteric replacement : Substitute pyridine with pyrimidine and evaluate MIC shifts. Use QSAR models (e.g., CoMFA) to predict activity trends .
  • Pharmacophore mapping : Identify critical motifs (e.g., indole NH for H-bond donation) using Schrödinger Phase .

Advanced: How to resolve conflicting cytotoxicity data in cancer cell lines?

Answer:

  • Apoptosis assays : Perform flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic death.
  • Target validation : Knockdown AR or thiazole kinase targets (e.g., AKT1) via siRNA. Loss of cytotoxicity confirms on-target effects .
  • Metabolic profiling : Use LC-MS to monitor ATP/ADP ratios and ROS levels, linking cytotoxicity to mitochondrial dysfunction .

Advanced: What computational tools predict metabolic stability?

Answer:

  • CYP450 metabolism : Use StarDrop or ADMET Predictor to identify vulnerable sites (e.g., indole C3 for oxidation).
  • In silico hydrolysis : Simulate esterase cleavage with BioVia Discovery Studio. Prioritize analogs with t₁/₂ > 2 hours .

Advanced: How to validate binding interactions experimentally?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize AR on a CM5 chip. Measure KD values (nM range) for kinetic analysis .
  • ITC (Isothermal Titration Calorimetry) : Quantify enthalpy changes (ΔH) during ligand-receptor binding. High ΔH indicates strong hydrogen bonding .

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